![molecular formula C13H22 B14408850 7-Hexylidenebicyclo[4.1.0]heptane CAS No. 81236-88-6](/img/structure/B14408850.png)
7-Hexylidenebicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hexylidenebicyclo[410]heptane is a bicyclic hydrocarbon with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexylidenebicyclo[4.1.0]heptane typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of cyclohexene with a suitable halogenated compound in the presence of a strong base, such as sodium hydroxide, and a phase transfer catalyst like benzyl triethylammonium chloride . The reaction proceeds through the formation of a dichlorocarbene intermediate, which then cyclizes to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality material.
化学反応の分析
Types of Reactions
7-Hexylidenebicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can convert the compound to its fully saturated form.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
7-Hexylidenebicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 7-Hexylidenebicyclo[4.1.0]heptane involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, such as cycloadditions and rearrangements, which can lead to the formation of new chemical entities. These interactions are often mediated by the compound’s ability to stabilize transition states and intermediates during the reaction process .
類似化合物との比較
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A bicyclic ether with similar structural features but containing an oxygen atom in the ring.
7,7-Dichlorobicyclo[4.1.0]heptane: A halogenated derivative with different reactivity and applications.
Uniqueness
7-Hexylidenebicyclo[4.1.0]heptane is unique due to its specific hydrocarbon structure, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
81236-88-6 |
|---|---|
分子式 |
C13H22 |
分子量 |
178.31 g/mol |
IUPAC名 |
7-hexylidenebicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H22/c1-2-3-4-5-8-11-12-9-6-7-10-13(11)12/h8,12-13H,2-7,9-10H2,1H3 |
InChIキー |
NGHXAVIEYIJOCV-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=C1C2C1CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


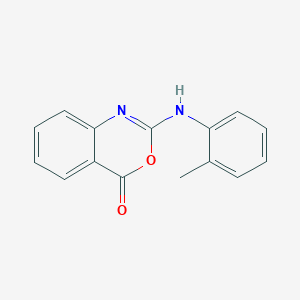
![4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid](/img/structure/B14408772.png)

![3,3-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B14408780.png)

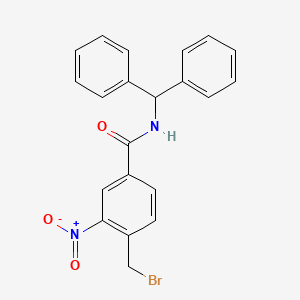
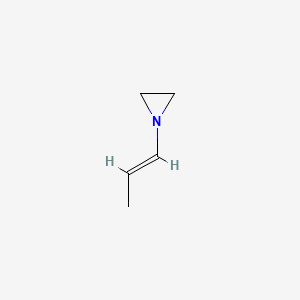
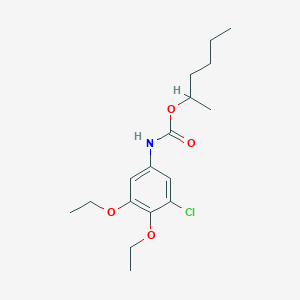
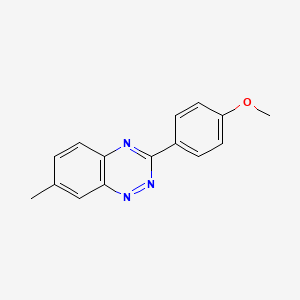
![(4E)-2-[(Propan-2-yl)amino]-4-[(propan-2-yl)imino]naphthalen-1(4H)-one](/img/structure/B14408851.png)

![7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid](/img/structure/B14408859.png)
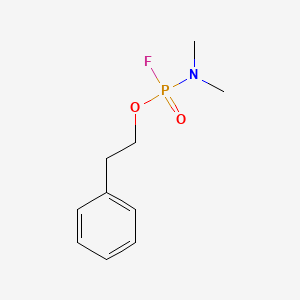
![6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14408870.png)
